molecular formula C8H14ClNO2 B11904817 (R)-Alpha-allyl-proline,HCl

(R)-Alpha-allyl-proline,HCl

Cat. No.: B11904817
M. Wt: 191.65 g/mol
InChI Key: OXIPWMWSVJMAQA-OGFXRTJISA-N
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Description

®-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of research due to its unique structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Alpha-allyl-proline, HCl typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-proline.

    Allylation: The ®-proline undergoes an allylation reaction where an allyl group is introduced. This step often involves the use of allyl bromide in the presence of a base such as sodium hydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Alpha-allyl-proline, HCl is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Alpha-allyl-proline, HCl can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The compound can be reduced to remove the allyl group, yielding ®-proline.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the allyl group.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Epoxides: Formed through oxidation of the allyl group.

    Alcohols: Resulting from partial oxidation.

    Substituted Prolines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

®-Alpha-allyl-proline, HCl has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein engineering.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-Alpha-allyl-proline, HCl exerts its effects is primarily through its interaction with biological molecules. The allyl group can participate in various chemical reactions, making the compound a versatile intermediate in biochemical pathways. The molecular targets include enzymes and receptors that recognize the proline moiety, facilitating specific biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (S)-Alpha-allyl-proline, HCl: The enantiomer of ®-Alpha-allyl-proline, HCl with similar properties but different biological activity.

    ®-Proline: The parent compound without the allyl group.

    ®-Alpha-methyl-proline, HCl: A similar compound with a methyl group instead of an allyl group.

Uniqueness

®-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2R)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m1./s1

InChI Key

OXIPWMWSVJMAQA-OGFXRTJISA-N

Isomeric SMILES

C=CCN1CCC[C@@H]1C(=O)O.Cl

Canonical SMILES

C=CCN1CCCC1C(=O)O.Cl

Origin of Product

United States

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